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Compound of Interest

Compound Name: 3-Aminomethylpyridine-N-oxide

Cat. No.: B008681

Introduction

3-Aminomethylpyridine-N-oxide is a heterocyclic organic compound that has garnered
significant interest in the field of organic synthesis, particularly in the development of novel
pharmaceuticals and functional materials. The presence of a pyridine-N-oxide moiety and a
primary aminomethyl group provides a unique combination of reactivity, allowing for its versatile
use as a chemical building block. The N-oxide group modulates the electronic properties of the
pyridine ring, influencing its reactivity towards both electrophilic and nucleophilic reagents.
Simultaneously, the aminomethyl group serves as a key functional handle for the introduction of
diverse molecular fragments. This application note provides a comprehensive overview of the
synthesis, key reactions, and applications of 3-aminomethylpyridine-N-oxide, complete with
detailed experimental protocols and quantitative data.

Physicochemical Properties and Spectroscopic
Data

While detailed experimental data for 3-aminomethylpyridine-N-oxide is not extensively
documented in publicly available literature, its basic properties can be inferred from its structure

and related compounds.
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Property Value Reference
CAS Number 10694-10-7 [Commercial Suppliers]
Molecular Formula CeHsN20 [Commercial Suppliers]
Molecular Weight 124.14 g/mol [Commercial Suppliers]
Off-white to yellow solid General knowledge of similar
Appearance .
(predicted) compounds
. Soluble in water and polar General knowledge of similar
Solubility . .
organic solvents (predicted) compounds

Spectroscopic data for the parent compound, 3-(aminomethyl)pyridine, provides a basis for the
characterization of its N-oxide derivative.

Spectroscopic Data for 3-
(Aminomethyl)pyridine

5 8.52 (s, 1H), 7.66 (d, J=7.8 Hz, 1H), 7.26 (m,

1H NMR (CDCls)
1H), 3.89 (s, 2H), 1.54 (s, 2H)

Synthesis of 3-Aminomethylpyridine-N-oxide

The synthesis of 3-aminomethylpyridine-N-oxide is typically achieved through the N-
oxidation of 3-aminomethylpyridine. The primary amino group is often protected to prevent
unwanted side reactions during the oxidation process. A common protecting group for amines

is the tert-butyloxycarbonyl (Boc) group.

General Synthetic Workflow

N-Oxidation
(e.g., m-CPBA or H202/AcOH)

Deprotection of Amino Group
(e.g., TFA or HCI)

Protection of Amino Group
(e.g., Boc protection)

| eamnomenypyiane o >

3-Aminomethylpyridine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Aminomethylpyridine-N-oxide.
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Experimental Protocol: Synthesis of N-Boc-3-
aminomethylpyridine

Materials:

3-Aminomethylpyridine

Di-tert-butyl dicarbonate (Boc20)

Triethylamine (TEA) or Sodium bicarbonate (NaHCOs)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Magnesium sulfate (MgSQOa) or Sodium sulfate (Na2S0a4)

Procedure:

» Dissolve 3-aminomethylpyridine (1.0 eq) in the chosen solvent (DCM or THF).

e Add the base, triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.

o Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction
mixture at 0 °C.

» Allow the reaction to warm to room temperature and stir for 12-24 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).
» Upon completion, wash the reaction mixture with water and brine.

¢ Dry the organic layer over anhydrous MgSOa or Naz2SOs, filter, and concentrate under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford N-Boc-3-
aminomethylpyridine.
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Reactant Molar Mass ( g/mol ) Equivalents
3-Aminomethylpyridine 108.14 1.0
Di-tert-butyl dicarbonate 218.25 1.1
Triethylamine 101.19 1.1

Experimental Protocol: N-Oxidation of N-Boc-3-
aminomethylpyridine

Materials:

N-Boc-3-aminomethylpyridine

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30% in water) and Acetic
acid

Dichloromethane (DCM) or Chloroform (CHCIs)
Saturated aqueous sodium bicarbonate (NaHCOs) solution
Saturated aqueous sodium thiosulfate (Naz2S203) solution

Magnesium sulfate (MgSQOa) or Sodium sulfate (Na2S0Oa4)

Procedure using m-CPBA:

Dissolve N-Boc-3-aminomethylpyridine (1.0 eq) in DCM or CHCls.

Cool the solution to 0 °C in an ice bath.

Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for 12-24 hours.

Monitor the reaction by TLC.
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e Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCOs
solution and saturated aqueous Naz=S203 solution to remove excess acid and peroxide.

» Dry the organic layer over anhydrous MgSOa4 or Na=SOa, filter, and concentrate under
reduced pressure to yield N-Boc-3-aminomethylpyridine-N-oxide.

Reactant Molar Mass ( g/mol ) Equivalents

N-Boc-3-aminomethylpyridine 208.26 1.0

m-Chloroperoxybenzoic acid
(~77%)

172.57 11-15

Experimental Protocol: Deprotection to 3-
Aminomethylpyridine-N-oxide

Materials:

N-Boc-3-aminomethylpyridine-N-oxide

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCI) in an organic solvent (e.g., dioxane or
methanol)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3s) solution

Procedure:

Dissolve N-Boc-3-aminomethylpyridine-N-oxide (1.0 eq) in DCM.

Add an excess of TFA (5-10 eq) or a solution of HCI in an organic solvent.

Stir the reaction mixture at room temperature for 1-4 hours.

Monitor the deprotection by TLC.
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e Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCOs
solution.

o Extract the aqueous layer with DCM.

o Combine the organic layers, dry over anhydrous Na=SOa4, filter, and concentrate under
reduced pressure to obtain 3-aminomethylpyridine-N-oxide.

Applications in Organic Synthesis

3-Aminomethylpyridine-N-oxide serves as a versatile intermediate for the synthesis of a
variety of more complex molecules, including those with potential biological activity.[1][2][3] The
N-oxide functionality activates the pyridine ring for both nucleophilic and electrophilic
substitutions, while the aminomethyl group provides a convenient point for further
derivatization.

Reactions at the Pyridine Ring

The N-oxide group significantly influences the regioselectivity of substitution reactions on the
pyridine ring. Electrophilic substitution is generally directed to the 4-position, while nucleophilic
substitution is favored at the 2- and 6-positions.[4]

Electrophilic
. N Substitution 4-Substituted-3-aminomethylpyridine-N-oxide
Electrophile (E*) (e.g., Nitration, Halogenation)

3-Aminomethylpyridine-N-oxide Nucleophile (Nu-)

Nucleophilic
Substitution 2- or 6-Substituted-3-aminomethylpyridine-N-oxide
(e.g., Cyanation, Amination)

Click to download full resolution via product page

Caption: General reactivity of the 3-Aminomethylpyridine-N-oxide ring.
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Representative Protocol: Cyanation at the 2-Position

This protocol is a general representation of a nucleophilic substitution on a pyridine-N-oxide.

Materials:

3-Aminomethylpyridine-N-oxide (with a protected amino group)

Trimethylsilyl cyanide (TMSCN)

Dimethylcarbamoyl chloride or Benzoyl chloride

Acetonitrile (ACN) or Dichloromethane (DCM)

Procedure:

To a solution of protected 3-aminomethylpyridine-N-oxide (1.0 eq) in ACN or DCM, add
dimethylcarbamoyl chloride or benzoyl chloride (1.1 eq).

e Stir the mixture at room temperature for 30 minutes.

e Add TMSCN (1.2 eq) to the reaction mixture.

» Heat the reaction to reflux and monitor by TLC.

» Upon completion, cool the reaction to room temperature and quench with a saturated
agueous solution of NaHCO:s.

o Extract the product with an organic solvent (e.g., ethyl acetate).

e Dry the combined organic layers over anhydrous NazSOu4, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography to yield the 2-cyano derivative.
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Reactant Molar Mass ( g/mol ) Equivalents

Protected 3- 10
Aminomethylpyridine-N-oxide '

Trimethylsilyl cyanide 99.25 1.2

Dimethylcarbamoyl chloride 107.54 11

Reactions involving the Aminomethyl Group

The primary amino group of 3-aminomethylpyridine-N-oxide is a versatile functional handle
for a wide range of transformations, including acylation, alkylation, and condensation reactions,

allowing for the construction of diverse molecular scaffolds.

o N-Acyl derivative

Acylating agent

Alkylation
(Secondary/Tertiary Amine formation)

Alkylating agent
Aldehyde/Ketone

3-Aminomethylpyridine-N-oxide N-Alkyl derivative

Condensation g —_—
(Imine/Schiff base formation) il GHEIELE
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b008681#3-aminomethylpyridine-n-oxide-as-a-
building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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